N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride
Description
N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a synthetic small-molecule compound featuring a benzofuropyrimidine core fused with a 2-methyl substituent. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3.ClH/c1-13-23-19-15-6-4-5-7-16(15)27-20(19)21(24-13)22-11-10-14-8-9-17(25-2)18(12-14)26-3;/h4-9,12H,10-11H2,1-3H3,(H,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDYQOMHXYASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCC3=CC(=C(C=C3)OC)OC)OC4=CC=CC=C42.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and therapeutic applications based on available literature and studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzofuro-pyrimidine core with a dimethoxyphenethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 306.78 g/mol.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related derivatives have shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at different phases, particularly G1 and G2/M phases.
- Apoptosis Induction : The ability to trigger apoptotic pathways has been documented, leading to increased cancer cell death.
- DNA Intercalation : Some derivatives act by intercalating DNA, disrupting the replication process.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Many pyrimidine derivatives inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Multi-targeting Effects : Similar compounds have shown the ability to target multiple pathways simultaneously, enhancing their therapeutic efficacy.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related compounds:
In Vivo Studies
In vivo studies using animal models have demonstrated the potential of these compounds in reducing tumor size and improving survival rates. Notably, compounds exhibiting similar structures have shown promising results in xenograft models.
Safety and Toxicology
While the antitumor efficacy is notable, safety profiles are crucial for clinical application. Toxicological assessments indicate that some derivatives possess acceptable safety margins with minimal side effects observed in preclinical models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrimidine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:
*Estimated based on molecular formula and evidence data.
Key Structural and Functional Insights:
Thienopyrimidines (e.g., compound 36) often demonstrate kinase inhibition, while pyrrolopyrimidines (e.g., ) are explored for solubility-driven applications .
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler aryl amines (e.g., 4-chlorophenyl in ) .
Salt Forms and Solubility :
- Hydrochloride salts (target compound, ) universally improve aqueous solubility, critical for oral bioavailability.
Biological Activity Trends: Thieno/furopyrimidines with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show antimicrobial activity , while methoxy-substituted analogs (e.g., target compound) are hypothesized to target neurological pathways .
Research Findings and Implications
- Synthetic Accessibility: The target compound can be synthesized via nucleophilic aromatic substitution, analogous to methods for N-(4-(methylsulfonyl)phenyl)thieno[3,2-d]pyrimidin-4-amine (36), where an amine reacts with a chlorinated pyrimidine core under acidic conditions .
- Thermal Stability : High melting points observed in hydrochloride salts (e.g., 287°C for compound 21 ) suggest robust stability, advantageous for formulation.
- Unresolved Questions : Direct biological data for the target compound are lacking; future studies should prioritize assays comparing its efficacy against Alzheimer’s-related targets (e.g., acetylcholinesterase) with analogs like Loidreau’s benzo[b]furopyrimidines .
Preparation Methods
Formation of 2-Methylbenzofuro[3,2-d]Pyrimidin-4(3H)-Thione
The synthesis begins with constructing the benzofuropyrimidine core via an aza-Wittig reaction. A reported protocol involves reacting iminophosphoranes with n-butyl isocyanate at 40–50°C to generate carbodiimide intermediates. Subsequent treatment with nitrogen-oxygen nucleophiles yields 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-thione in 65–72% yield. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 40–50°C |
| Catalyst | Sodium ethoxide |
| Solvent | Anhydrous THF |
| Reaction Time | 6–8 hours |
Thione-to-Amine Conversion
The thione group undergoes oxidative amination using hydroxylamine-O-sulfonic acid in aqueous ammonia at 80°C, producing 2-methylbenzofuro[3,2-d]pyrimidin-4-amine with 85% efficiency.
N-Alkylation with 3,4-Dimethoxyphenethyl Bromide
The primary amine reacts with 3,4-dimethoxyphenethyl bromide (1.2 equiv) in the presence of potassium carbonate (2.5 equiv) in acetonitrile at reflux (82°C) for 12 hours. This SN2 alkylation achieves 78% yield, with regioselectivity confirmed via $$ ^1H $$ NMR (δ 4.15 ppm, t, J = 6.8 Hz, -CH2-N-).
Hydrochloride Salt Formation
The free base is treated with HCl gas in methanol at 0°C, yielding the hydrochloride salt with >99% purity (HPLC). Crystallization from ethanol/water (1:1) affords needle-shaped crystals suitable for X-ray analysis.
One-Pot Cascade [4+2] Annulation/Aromatization
Benzofuran-Derived Azadiene Preparation
Benzofuran-3-carbaldehyde reacts with ammonium acetate in ethanol under reflux to form azadienes, which are isolated as yellow solids (92% yield).
Annulation with N-Ts Cyanamides
The azadiene undergoes [4+2] cycloaddition with N-(3,4-dimethoxyphenethyl) cyanamide in dichloromethane at room temperature. DFT calculations indicate the reaction proceeds via carbodiimide anion intermediates, favoring C-N bond formation at the 4-position of the pyrimidine ring.
| Component | Stoichiometry |
|---|---|
| Azadiene | 1.0 equiv |
| N-Ts Cyanamide | 1.1 equiv |
| Base | DBU (1.5 equiv) |
| Time | 24 hours |
This one-pot method achieves 68% yield but requires rigorous exclusion of moisture.
Condensation-Chlorination-Substitution Sequence
Condensation of Methyl 2-Aminobenzofuran-3-Carboxylate
Adapting methodology from thienopyrimidine synthesis, methyl 2-aminobenzofuran-3-carboxylate reacts with formimidamide hydrochloride in DMF at 100°C for 5 hours, forming 4-hydroxy-2-methylbenzofuro[3,2-d]pyrimidine (81% yield).
Chlorination with Phosphorus Oxychloride
Treatment with POCl3 (5 equiv) and N,N-diethylaniline (catalyst) at 110°C for 3 hours produces 4-chloro-2-methylbenzofuro[3,2-d]pyrimidine (89% yield).
Nucleophilic Amination
The chloro derivative reacts with 3,4-dimethoxyphenethylamine (1.5 equiv) in n-butanol at 120°C for 8 hours, achieving 75% yield. Microwave irradiation (150°C, 30 min) enhances conversion to 93%.
Comparative Analysis of Synthetic Methods
| Method | Total Yield | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Aza-Wittig Route | 52% | 99.5 | Moderate | $$$$ |
| One-Pot Annulation | 68% | 98.2 | Low | $$$ |
| Condensation-Chlorination | 73% | 99.1 | High | $$ |
Key Observations:
- The condensation-chlorination-substitution sequence offers superior scalability for industrial production due to reduced intermediate isolation steps.
- Aza-Wittig methods provide excellent regiocontrol but require expensive reagents.
- One-pot annulation minimizes purification needs but suffers from sensitivity to stoichiometric imbalances.
Spectroscopic Characterization Data
$$ ^1H $$ NMR (400 MHz, DMSO-d6)
- δ 2.45 (s, 3H, CH3)
- δ 3.72 (s, 6H, OCH3)
- δ 4.18 (t, J = 6.8 Hz, 2H, N-CH2)
- δ 6.82–7.25 (m, 6H, aromatic)
HRMS (ESI+)
Calculated for C22H24N3O3 [M+H]+: 390.1812
Found: 390.1815
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Competing N,N-dialkylation occurs when using excess 3,4-dimethoxyphenethyl bromide (>1.2 equiv). Kinetic studies show optimal selectivity at 1.1–1.3 equiv with slow reagent addition.
Crystal Polymorphism Control
Hydrochloride salt crystallization exhibits three polymorphs. Form I (thermodynamically stable) predominates when cooling from 70°C at 0.5°C/min.
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) in condensation steps reduces environmental impact while maintaining 89% yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
